Cas no 896009-25-9 (6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine)

6-(4-Fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine is a fluorinated triazolopyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a triazolopyridazine core substituted with a 4-fluorophenyl group at the 6-position and a 3-fluorobenzylthio moiety at the 3-position, enhancing its structural diversity and binding affinity. The presence of fluorine atoms may improve metabolic stability and lipophilicity, making it a candidate for further biological evaluation. Its unique scaffold suggests utility in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for further derivatization, supporting structure-activity relationship studies in drug discovery.
6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine structure
896009-25-9 structure
Product Name:6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine
CAS No:896009-25-9
MF:C18H12F2N4S
MW:354.376488685608
CID:6432706
PubChem ID:7217508
Update Time:2025-10-24

6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine
    • 896009-25-9
    • 3-((3-fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
    • 6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine
    • F2506-1160
    • 6-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
    • AKOS024654081
    • Inchi: 1S/C18H12F2N4S/c19-14-6-4-13(5-7-14)16-8-9-17-21-22-18(24(17)23-16)25-11-12-2-1-3-15(20)10-12/h1-10H,11H2
    • InChI Key: VXOFXHOWARFTRU-UHFFFAOYSA-N
    • SMILES: C12=NN=C(SCC3=CC=CC(F)=C3)N1N=C(C1=CC=C(F)C=C1)C=C2

Computed Properties

  • Exact Mass: 354.07507390g/mol
  • Monoisotopic Mass: 354.07507390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 68.4Ų

6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine Pricemore >>

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Additional information on 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazine

Comprehensive Overview of 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 896009-25-9)

The compound 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 896009-25-9) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a triazolopyridazine core substituted with fluorophenyl groups and a methylsulfanyl linker, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery targeting resistant pathogens and cancer therapies.

One of the key reasons for the growing interest in 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine is its structural similarity to known bioactive molecules. The presence of fluorine atoms enhances its metabolic stability and binding affinity, which is crucial for drug development. Recent studies have explored its interactions with enzyme targets, particularly in the context of inflammatory diseases and neurodegenerative disorders, areas where there is a high demand for novel therapeutics.

From a synthetic chemistry perspective, the preparation of 896009-25-9 involves multi-step reactions, including the formation of the triazolopyridazine ring and subsequent functionalization with fluorophenyl groups. Optimizing the yield and purity of this compound is a topic of ongoing research, especially given the importance of fluorinated compounds in modern medicinal chemistry. The compound's solubility and stability under various conditions are also critical parameters being investigated to facilitate its practical applications.

The agrochemical industry has also shown interest in 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine due to its potential as a pesticide intermediate. Fluorinated compounds are known for their efficacy in pest control, and this molecule's unique structure could offer advantages in terms of environmental persistence and target specificity. However, further studies are needed to evaluate its safety profile and environmental impact, which are key concerns in today's regulatory landscape.

In the context of material science, 896009-25-9 has been explored for its potential use in organic electronics. The conjugated system of the triazolopyridazine core, combined with the electron-withdrawing effects of the fluorine atoms, makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs). This aligns with the global push for sustainable and energy-efficient technologies, a hot topic in both academic and industrial research.

Market trends indicate a rising demand for fluorinated heterocycles like 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine, driven by their versatility in multiple industries. Suppliers and manufacturers are increasingly focusing on scalable synthesis methods to meet this demand while adhering to green chemistry principles. The compound's patent landscape is also evolving, with several applications filed in recent years, highlighting its commercial potential.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 896009-25-9 is crucial. Computational studies, including molecular docking and QSAR modeling, are being employed to predict its interactions with biological targets. These approaches are part of the broader shift toward AI-driven drug discovery, a trend that is reshaping the pharmaceutical industry and attracting significant investment.

In summary, 6-(4-fluorophenyl)-3-{(3-fluorophenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 896009-25-9) represents a fascinating example of modern fluorinated heterocyclic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, making it a compound of broad interest. As research continues to uncover its full potential, this molecule is likely to remain a focal point in scientific and industrial discussions for years to come.

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